molecular formula C11H10O3 B1267693 3a',4',7',7a'-Tetrahydrospiro[cyclopropane-1,8'-[2]oxa[4,7]methano[2]benzofuran]-1',3'-dione CAS No. 4730-93-2

3a',4',7',7a'-Tetrahydrospiro[cyclopropane-1,8'-[2]oxa[4,7]methano[2]benzofuran]-1',3'-dione

Cat. No.: B1267693
CAS No.: 4730-93-2
M. Wt: 190.19 g/mol
InChI Key: KPGJKBBMROFHML-UHFFFAOYSA-N
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Description

3a’,4’,7’,7a’-Tetrahydrospiro[cyclopropane-1,8’-oxa[4,7]methanobenzofuran]-1’,3’-dione is a complex organic compound with the molecular formula C11H10O3 It is characterized by a spirocyclic structure, which includes a cyclopropane ring fused to a benzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3a’,4’,7’,7a’-Tetrahydrospiro[cyclopropane-1,8’-oxa[4,7]methanobenzofuran]-1’,3’-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3a’,4’,7’,7a’-Tetrahydrospiro[cyclopropane-1,8’-oxa[4,7]methanobenzofuran]-1’,3’-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural isomers.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly oxidized derivative, while reduction could produce a reduced form of the original compound. Substitution reactions can result in a variety of substituted derivatives, each with unique properties.

Scientific Research Applications

3a’,4’,7’,7a’-Tetrahydrospiro[cyclopropane-1,8’-oxa[4,7]methanobenzofuran]-1’,3’-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: Used in the development of new materials with unique properties, such as polymers and advanced composites.

Mechanism of Action

The mechanism by which 3a’,4’,7’,7a’-Tetrahydrospiro[cyclopropane-1,8’-oxa[4,7]methanobenzofuran]-1’,3’-dione exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Spiro[cyclopropane-1,2’-indene]-1’,3’-dione: Another spirocyclic compound with a similar core structure but different substituents.

  • Spiro[cyclopropane-1,2’-benzofuran]-1’,3’-dione : Shares the spirocyclic benzofuran moiety but lacks the oxa-methano bridge.

Uniqueness

3a’,4’,7’,7a’-Tetrahydrospiro[cyclopropane-1,8’-oxa[4,7]methanobenzofuran]-1’,3’-dione is unique due to its specific combination of structural features, including the spirocyclic core, the oxa-methano bridge, and the benzofuran moiety. These features confer distinct chemical and physical properties, making it valuable for various research applications.

Properties

IUPAC Name

spiro[4-oxatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c12-9-7-5-1-2-6(11(5)3-4-11)8(7)10(13)14-9/h1-2,5-8H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGJKBBMROFHML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C3C=CC2C4C3C(=O)OC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30330322
Record name ST019651
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30330322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4730-93-2
Record name NSC244472
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244472
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST019651
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30330322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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